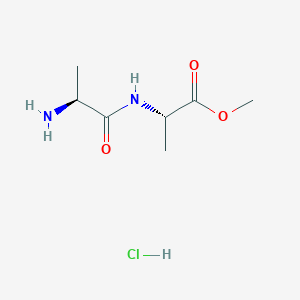

(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3.ClH/c1-4(8)6(10)9-5(2)7(11)12-3;/h4-5H,8H2,1-3H3,(H,9,10);1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSVBOMWSCRPGM-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553440 | |

| Record name | Methyl L-alanyl-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41036-19-5 | |

| Record name | Methyl L-alanyl-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2S)-2-[(2S)-2-aminopropanamido]propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

The compound interacts with its target, cathepsin C, by serving as a substrate. This interaction leads to the activation of the enzyme, which then carries out its function in various biochemical processes .

Biochemical Pathways

The compound is involved in the biosynthesis of 5-aminolevulinic acid (ALA), a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The main biosynthetic pathway of ALA in higher plants, known as the Beal pathway or C5-pathway, starts from glutamic acid, which is produced by the TCA cycle .

Result of Action

The activation of cathepsin C by H-ALA-ALA-OME HCL can lead to various molecular and cellular effects, depending on the specific biochemical pathways involved. For instance, in the context of the ALA biosynthetic pathway, the activation of this pathway can enhance key physiological and biochemical processes in plants such as photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium .

Action Environment

Environmental factors can influence the action, efficacy, and stability of H-ALA-ALA-OME HCL. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability

Biological Activity

(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride, also known as a derivative of amino acid-based compounds, has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This article explores the compound's synthesis, biological activity, and potential therapeutic applications, drawing on diverse sources and case studies.

Synthesis

The compound is synthesized through various methods involving amino acid derivatives. A common approach includes the coupling of (S)-2-aminopropanoic acid with methyl 2-bromopropanoate in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxybenzotriazole (HOBt). The reaction typically yields high purity compounds suitable for biological evaluation.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of HCT-116 and HeLa cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |

|---|---|---|---|

| HCT-116 | 5.0 | Doxorubicin | 2.29 |

| HeLa | 0.69 | Doxorubicin | 2.29 |

This compound's mechanism appears to involve the induction of apoptosis in cancer cells, as indicated by increased levels of caspase activation and changes in mitochondrial membrane potential .

The biological activity is attributed to its structural similarity to peptide inhibitors that target specific pathways in cancer cell proliferation. Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis, such as Histone Deacetylases (HDACs) and mitotic kinesins like HSET (KIFC1) .

Case Studies

In a notable study, a series of derivatives similar to (S)-Methyl 2-((S)-2-aminopropanamido)propanoate were synthesized and screened for their biological activity. Among these, several compounds demonstrated potent inhibition of tumor growth in xenograft models, supporting their potential as therapeutic agents .

Additionally, a comparative study highlighted that modifications to the amino acid side chains significantly influenced the activity profile, indicating a structure-activity relationship that can be exploited for drug design .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Key Insights :

- Stereochemistry : The target compound’s (S,S) configuration distinguishes it from its (R,R) enantiomer, which may exhibit divergent biological activity or synthetic utility .

- Functional Groups: The presence of both ester and amide groups enhances its versatility in coupling reactions compared to analogs like (S)-2-Amino-N-methylpropanamide hydrochloride, which lacks an ester .

- Substituent Effects: The methoxy group in (2S)-3-Methoxy-2-(methylamino)propanamide hydrochloride increases polarity but reduces lipophilicity relative to the target compound .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Insights :

- The target compound’s moderate water solubility arises from its balance of polar (amide, amine) and nonpolar (methyl ester) groups, contrasting with highly polar analogs like (S)-2-Amino-N-methylpropanamide hydrochloride .

- Storage requirements vary: Isopropyl ester derivatives may require refrigeration due to higher hydrolytic sensitivity compared to methyl esters .

Q & A

Q. What are the optimal synthetic routes for (S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride?

The synthesis typically involves sequential protection and coupling steps. For example:

- Step 1 : Use (S)-proline or (S)-alanine as the starting amino acid backbone.

- Step 2 : Protect the amine group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to avoid side reactions.

- Step 3 : Perform coupling reactions (e.g., using HATU or EDC/NHS) to link the protected amino acid with methyl propanoate derivatives.

- Step 4 : Deprotect under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt.

Key considerations : Optimize reaction temperature (0–25°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance stereochemical fidelity .

Q. How can the stereochemical purity of the compound be validated?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers.

- Optical Rotation : Compare measured [α]D values with literature data for (S)-configured amino acid derivatives.

- NMR Spectroscopy : Analyze coupling constants (e.g., J-values in NOESY or COSY) to confirm diastereomeric ratios .

Q. What analytical techniques are critical for characterizing this compound?

Q. How should researchers handle solubility and stability challenges?

- Solubility : Use polar aprotic solvents (DMSO, DMF) for dissolution; avoid aqueous buffers at neutral pH due to hydrochloride salt precipitation.

- Storage : Store at –20°C in anhydrous conditions to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What strategies address low yields in the final coupling step?

- Catalytic Optimization : Screen coupling agents (e.g., HATU vs. DCC) and catalysts (e.g., DMAP) to improve efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 50°C) while maintaining stereoselectivity.

- Byproduct Analysis : Use LC-MS to identify and mitigate side products like diketopiperazines .

Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved?

- Variable Temperature NMR : Assess dynamic effects (e.g., rotamer interconversion) by acquiring spectra at –40°C to 60°C.

- Deuterium Exchange : Add D2O to confirm exchangeable protons (e.g., NH groups).

- DFT Calculations : Compare experimental chemical shifts with computational models (e.g., Gaussian 16) .

Q. What mechanistic insights explain the compound’s reactivity in biological systems?

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., peptide-binding enzymes).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS).

- Enzymatic Assays : Test inhibition kinetics (e.g., IC50) against proteases or aminotransferases .

Q. How do structural modifications impact bioactivity?

Q. What methods resolve discrepancies in toxicity data across studies?

- Dose-Response Reanalysis : Normalize data to cell viability controls (e.g., MTT assay) and exclude outliers via Grubbs’ test.

- Metabolite Profiling : Identify toxic intermediates (e.g., via LC-QTOF) that may arise under specific conditions.

- Cross-Species Validation : Compare results in human primary cells vs. rodent models .

Q. How can researchers optimize enantiomeric excess (ee) in scaled-up synthesis?

- Chiral Auxiliaries : Incorporate Evans oxazolidinones to enforce stereocontrol during coupling.

- Continuous Flow Chemistry : Enhance reproducibility and ee (>98%) via precise temperature and residence time control.

- Kinetic Resolution : Use lipases or transition-metal catalysts to selectively degrade undesired enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.